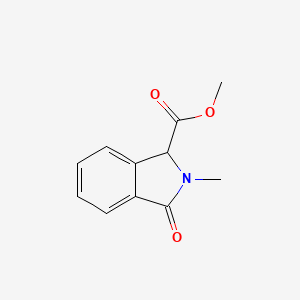

Methyl 2-methyl-3-oxoisoindoline-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-3-oxo-1H-isoindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-9(11(14)15-2)7-5-3-4-6-8(7)10(12)13/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJXRWPTJPMSRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=CC=CC=C2C1=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Methyl 2 Methyl 3 Oxoisoindoline 1 Carboxylate

Reactions at the Ester Functionality

The methyl ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups such as carboxylic acids and amides.

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-methyl-3-oxoisoindoline-1-carboxylic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, a process known as saponification, followed by an acidic workup.

The process involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion and yielding the carboxylate salt. Subsequent protonation with a mineral acid regenerates the carboxylic acid. Vigorous reaction conditions, such as heating in the presence of concentrated alkali hydroxides, are often required for the hydrolysis of stable amides and esters. arkat-usa.orgresearchgate.net While specific studies on Methyl 2-methyl-3-oxoisoindoline-1-carboxylate are not prevalent, analogous hydrolyses of heterocyclic esters suggest that heating in an aqueous or alcoholic solution with a strong base like sodium hydroxide would effectively yield the desired carboxylic acid. arkat-usa.orgnii.ac.jp

Table 1: Representative Conditions for Ester Hydrolysis

| Reactant | Reagents | Conditions | Product |

|---|

The ester group can be converted directly into an amide through aminolysis. This reaction involves heating the ester with ammonia, a primary amine, or a secondary amine. The direct conversion of esters to amides can be challenging and may require catalysis. mdpi.com Various methods have been developed for the direct amidation of esters, including the use of Lewis acid catalysts like FeCl₃ or heterobimetallic complexes. mdpi.com

Alternatively, a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling is often more efficient. The carboxylic acid can be activated by a variety of coupling agents (e.g., carbodiimides, phosphonium (B103445) salts) to facilitate the reaction with an amine. nih.govresearchgate.net A one-pot protocol for converting carboxylic acids to amides using trimethyl phosphite (B83602) and iodine has also been shown to be effective and chemoselective. researchgate.net

Another common nucleophilic acyl substitution reaction is transesterification, where the methyl group of the ester is exchanged with a different alkyl group by reacting the compound with an alcohol in the presence of an acid or base catalyst.

Table 2: Potential Nucleophilic Acyl Substitution Reactions

| Reaction Type | Nucleophile | Reagents/Catalysts | Product |

|---|---|---|---|

| Aminolysis | R¹R²NH | Heat, potentially Lewis Acid (e.g., FeCl₃) mdpi.com | N,N-R¹,R²-2-methyl-3-oxoisoindoline-1-carboxamide |

Transformations of the Isoindoline (B1297411) Ring System

The fused isoindoline ring contains a lactam carbonyl and an aromatic ring, both of which can undergo chemical transformations.

The lactam carbonyl group at the C3 position is an electrophilic center susceptible to attack by strong nucleophiles. chemistrysteps.commasterorganicchemistry.comoxfordsciencetrove.comwikipedia.org Organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) can add to this carbonyl, which upon aqueous workup would lead to the formation of a tertiary alcohol, opening the lactam ring or forming a hemiaminal-type intermediate.

Condensation reactions, which involve the combination of two molecules with the removal of a small molecule like water, are also possible. libretexts.orgyoutube.com The lactam carbonyl can react with compounds containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base. nih.govnih.gov This type of reaction, often a Knoevenagel or similar condensation, would result in the formation of a new carbon-carbon double bond at the C3 position. Such reactions on related heterocyclic systems have been shown to be valuable for synthesizing more complex molecular architectures. nih.govnih.gov

Both the ester and the lactam carbonyl groups can be reduced, typically using hydride-based reducing agents. The choice of reagent determines the outcome of the reaction.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both esters and amides (or lactams). masterorganicchemistry.comdavuniversity.org Treatment of Methyl 2-methyl-3-oxoisoindoline-1-carboxylate with an excess of LiAlH₄ would likely reduce the ester to a primary alcohol and the lactam to a cyclic amine (an isoindoline). masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This would result in the formation of (2-methylisoindolin-1-yl)methanol.

Selective reduction can be more challenging. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters or lactams under standard conditions. masterorganicchemistry.com However, reagents with intermediate reactivity, such as diisobutylaluminium hydride (DIBAL-H), can sometimes be used for the selective reduction of esters to aldehydes at low temperatures, potentially leaving the lactam untouched. davuniversity.org

Table 3: Reduction Reactions and Potential Products

| Reagent | Functional Group(s) Reduced | Potential Product |

|---|---|---|

| LiAlH₄ (excess) | Ester and Lactam | (2-methylisoindolin-1-yl)methanol masterorganicchemistry.comdavuniversity.org |

| DIBAL-H (controlled) | Ester (potentially selective) | 2-methyl-3-oxoisoindoline-1-carbaldehyde davuniversity.org |

The nitrogen atom in the target molecule is already substituted with a methyl group. Further derivatization would typically focus on the aromatic portion of the isoindoline ring. The isoindolinone core acts as an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution (SEAr). lkouniv.ac.in

Electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are fundamental for modifying aromatic rings. wikipedia.orgbyjus.comlibretexts.org The deactivating nature of the isoindolinone substituent directs incoming electrophiles primarily to the meta positions relative to the ring fusion points, which correspond to positions 5 and 7 of the isoindoline system. masterorganicchemistry.com For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 5-nitro and 7-nitro derivatives. Similarly, halogenation with Br₂ and a Lewis acid catalyst like FeBr₃ would yield the corresponding bromo-substituted compounds. mdpi.com

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 2-methyl-5-nitro-3-oxoisoindoline-1-carboxylate and Methyl 2-methyl-7-nitro-3-oxoisoindoline-1-carboxylate |

| Bromination | Br₂, FeBr₃ | Methyl 5-bromo-2-methyl-3-oxoisoindoline-1-carboxylate and Methyl 7-bromo-2-methyl-3-oxoisoindoline-1-carboxylate mdpi.com |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 2-methyl-1-(methoxycarbonyl)-3-oxoisoindoline-5-sulfonic acid libretexts.org |

| Acylation | RCOCl, AlCl₃ | Methyl 5-acyl-2-methyl-3-oxoisoindoline-1-carboxylate lkouniv.ac.in |

Mechanisms of Key Reactions Involving the Oxoisoindoline Scaffold

The reactivity of the oxoisoindoline scaffold, particularly in compounds like Methyl 2-methyl-3-oxoisoindoline-1-carboxylate, is largely governed by the generation of N-acyliminium ion intermediates. These highly electrophilic species are central to a variety of bond-forming reactions, enabling the construction of complex polycyclic and spirocyclic frameworks. The formation of these intermediates typically occurs from hydroxylactam precursors under acidic conditions.

One of the fundamental transformations involving the oxoisoindoline core is the aza-Diels-Alder reaction . In a Lewis acid-mediated process, N-acyliminium cations can be generated in situ from N-aryl-3-hydroxyisoindolinones. These intermediates then react with electron-rich dienophiles, such as enamides, to yield fused heterocyclic isoindolinones. The reaction is believed to proceed through a stepwise mechanism, which influences the stereochemical outcome of the product. This stepwise nature allows for the formation of intriguing fused heterocyclic systems with multiple contiguous stereogenic centers. chemrxiv.org

Another significant reaction pathway is the intramolecular formal [4+2] cycloaddition . In this process, N-acylenamides, generated in situ from isoindolinone-derived hydroxylactams, react with tethered enone or enal moieties. This acid-catalyzed reaction leads to the formation of spiro isoindolinone derivatives. The proposed mechanism for reactions involving an enone tether involves a Michael addition of the N-acylenamide to the enone, followed by a Mannich reaction of the resulting enolate to the N-acyliminium ion, which is in equilibrium with the N-acylenamide. nii.ac.jp

Furthermore, the N-acyliminium ions derived from the oxoisoindoline scaffold can undergo aza-Friedel-Crafts reactions . In the presence of a Brønsted acid catalyst, 3-hydroxyisoindolinones react with electron-rich aromatic systems like indolizines. Mechanistic studies suggest that this reaction can be thermodynamically controlled, leading to regioselective C1-functionalization of the indolizine (B1195054) nucleus. researchgate.netnih.gov

The versatility of the N-acyliminium ion intermediate is also demonstrated in its ability to be trapped by a variety of other nucleophiles. Calcium-catalyzed reactions, for instance, have been shown to effectively generate these intermediates from 3-hydroxyisoindolinones, which are then trapped by carbon, nitrogen, and sulfur nucleophiles, yielding a diverse range of functionalized isoindolinones. researchgate.net

Studies on Regioselectivity and Diastereoselectivity in Transformations

The stereochemical outcome of reactions involving the oxoisoindoline scaffold is a critical aspect of its synthetic utility, with significant research dedicated to understanding and controlling regioselectivity and diastereoselectivity.

In the context of the aza-Diels-Alder reaction mentioned previously, the stepwise mechanism plays a crucial role in determining the diastereoselectivity of the resulting fused heterocyclic isoindolinones. The reaction of N-acyliminium ions derived from N-aryl-3-hydroxyisoindolinones with enamides has been shown to produce products with high diastereoselectivity. The stereochemical outcome, which can lead to either syn or anti products, is influenced by the substituents on the reactants and the reaction conditions. chemrxiv.org

Intramolecular iodoaminocyclization of 2-(1-alkynyl)benzamides offers another example of high stereoselectivity. Using reagents like n-BuLi and I2 or ICl, exclusive N-cyclization occurs, leading to the formation of isoindolin-1-ones. A notable feature of this reaction is the observed Z-stereochemistry across the newly formed exocyclic double bond, suggesting a specific geometric constraint in the transition state of the cyclization. nih.gov Similarly, electrophilic cyclization of o-(1-alkynyl)benzamides with reagents such as ICl, I2, and NBS also proceeds with high regio- and stereoselectivity to yield substituted isoindolin-1-ones. nih.gov

The diastereoselectivity of intramolecular formal [4+2] cycloadditions of isoindolinone-derived N-acylenamides is also noteworthy. These reactions have been reported to proceed with high diastereoselectivity, often yielding a single diastereomer. nii.ac.jp

Furthermore, the development of asymmetric syntheses of 3-substituted isoindolinones highlights the advancements in controlling stereochemistry. Chiral phase-transfer catalysis has been successfully employed in the intramolecular aza-Michael reaction of unsaturated amides to produce optically active isoindolinones. researchgate.net The synthesis of 3-methylated analogs of biologically active isoindolinones, such as Pazinaclone, has also been achieved with high enantioselectivity through organocatalytic asymmetric synthesis of key intermediates. nih.gov These approaches underscore the importance of catalyst control in dictating the stereochemical outcome of reactions on the isoindolinone scaffold.

A three-component 1,3-dipolar cycloaddition reaction provides a pathway to functionalized spirooxindoles fused with β-tetrahydrocarboline or tetrahydroisoquinoline moieties. This catalyst-free reaction proceeds with excellent diastereoselectivity, showcasing the inherent stereochemical control possible within this reaction manifold. mdpi.com

The following table summarizes key reactions of the oxoisoindoline scaffold and the observed stereoselectivity:

| Reaction Type | Key Intermediate | Stereochemical Outcome | Reference(s) |

| Aza-Diels-Alder | N-Acyliminium ion | High diastereoselectivity (syn/anti) | chemrxiv.org |

| Intramolecular Iodoaminocyclization | Vinylic anion / Ion pair | Z-stereochemistry | nih.gov |

| Intramolecular Formal [4+2] Cycloaddition | N-Acylenamide / N-Acyliminium ion | High diastereoselectivity | nii.ac.jp |

| Asymmetric Intramolecular aza-Michael | Enolate | High enantioselectivity | researchgate.net |

| Three-Component 1,3-Dipolar Cycloaddition | Azomethine ylide | Excellent diastereoselectivity | mdpi.com |

Retrosynthetic Analysis of Methyl 2 Methyl 3 Oxoisoindoline 1 Carboxylate

Core Disconnections and Identification of Key Synthons

The primary structure of Methyl 2-methyl-3-oxoisoindoline-1-carboxylate offers several logical points for disconnection. The isoindolinone core, being a bicyclic heterocycle, presents key bonds whose formation is central to the synthesis.

A primary disconnection strategy targets the amide bond (C-N) within the lactam ring. This is a common and effective strategy in the retrosynthesis of cyclic amides. youtube.com This C-N disconnection leads to a dicarboxylic acid derivative precursor.

Another key disconnection is the C1-C7a bond, which breaks the five-membered ring while leaving the benzene (B151609) ring intact. This approach would typically involve a cyclization reaction as the key bond-forming step in the forward synthesis.

Based on these disconnections, several key synthons can be identified. A synthon is an idealized fragment, usually an ion, that is later converted to a real-world reagent. lkouniv.ac.in

Table 1: Key Synthons and Corresponding Synthetic Equivalents

| Synthon | Structure | Synthetic Equivalent | Structure |

|---|---|---|---|

| Acyl cation (at C1) and an aniline (B41778) derivative | 2-(Methoxycarbonyl)phthalic anhydride | ||

| Carbanion (at C1) and an N-methylbenzamide derivative | Methyl 2-(bromomethyl)benzoate and Methylamine (B109427) |

Functional group interconversion (FGI) is another important strategy. lkouniv.ac.inscitepress.org For instance, the ester group can be introduced at a later stage from a carboxylic acid or a nitrile, which might offer alternative synthetic routes.

Strategic Bond Formations and Convergent Synthetic Routes

Based on the identified synthons, several strategic bond formations can be devised to construct the target molecule. These strategies often aim for convergent synthesis, where different fragments of the molecule are synthesized separately and then joined together at a late stage.

One of the most direct strategies involves the formation of the C-N bond of the lactam ring. This can be achieved through the reaction of a derivative of 2-carboxybenzaldehyde (B143210) with methylamine. organic-chemistry.org A subsequent intramolecular amidation would lead to the formation of the isoindolinone ring.

Another powerful strategy is based on C-H activation . Palladium-catalyzed C-H carbonylation of a suitable benzylamine (B48309) derivative could provide the isoindolinone scaffold in a highly efficient manner. nih.gov

A convergent approach could involve the preparation of a substituted phthalide, which is then reacted with methylamine in a tandem conjugated addition/lactamization sequence to form the isoindolinone ring. chim.it

Key Bond-Forming Reactions:

Intramolecular Amidation: Cyclization of an amino acid or amino ester precursor.

Reductive Amination followed by Cyclization: Reaction of a keto-acid or keto-ester with an amine, followed by reduction and lactamization.

Palladium-Catalyzed Carbonylative Cyclization: Insertion of carbon monoxide and subsequent cyclization. nih.gov

Ugi Multicomponent Reaction: A one-pot reaction that can generate isoindolinone derivatives from simple starting materials. nih.gov

These strategies highlight the versatility of modern organic synthesis in constructing heterocyclic frameworks.

Comparison with Retrosynthetic Strategies for Other Complex Heterocyclic Systems

The retrosynthetic strategies for Methyl 2-methyl-3-oxoisoindoline-1-carboxylate share common principles with the synthesis of other complex heterocyclic systems, but also exhibit key differences.

For instance, the synthesis of isoquinolines , a related heterocyclic system, often relies on classical named reactions like the Bischler-Napieralski or Pictet-Spengler reactions, which involve the cyclization of phenethylamine (B48288) derivatives. harvard.edu While these are powerful methods, the strategies for isoindolinones, such as C-H activation and multicomponent reactions, often offer greater flexibility and functional group tolerance. organic-chemistry.orgnih.gov

Compared to the synthesis of larger, more complex alkaloids, the retrosynthesis of this isoindolinone is relatively straightforward. However, the principles of identifying key disconnections and planning convergent routes are universal. For example, in the synthesis of strychnine, a highly complex indole (B1671886) alkaloid, chemists also look for strategic bond disconnections that break the molecule down into simpler, manageable fragments.

The key difference often lies in the number of stereocenters. While the target molecule is achiral, many complex heterocyclic natural products possess multiple stereocenters, which adds a significant layer of complexity to the retrosynthetic analysis, requiring the use of asymmetric reactions or chiral starting materials.

Computer-Aided Retrosynthetic Planning and Algorithm Development

In recent years, computer-aided synthesis planning (CASP) has become an invaluable tool for retrosynthetic analysis. nih.govillinois.edu These programs utilize vast databases of chemical reactions and sophisticated algorithms to propose synthetic routes for a given target molecule. rsc.org

For Methyl 2-methyl-3-oxoisoindoline-1-carboxylate, a CASP tool would likely identify the same core disconnections discussed above, such as the C-N amide bond and key carbon-carbon bonds in the five-membered ring. chemrxiv.org The software would then search its reaction database for known transformations that can form these bonds in the forward direction.

Algorithm Development for Heterocycle Synthesis:

Template-Based Approaches: Algorithms can use a library of pre-programmed reaction "templates" to identify potential disconnections. For isoindolinones, templates for reactions like reductive amination-cyclization or palladium-catalyzed carbonylations would be applied. chemrxiv.org

Machine Learning and AI: More advanced algorithms use machine learning to predict the outcome of reactions and even propose novel synthetic routes that are not explicitly programmed. illinois.edu These tools can analyze the electronic and steric properties of the molecule to suggest the most plausible reaction pathways.

Scoring Functions: CASP tools often employ scoring functions to rank the proposed synthetic routes based on factors like estimated yield, cost of starting materials, and step-count. nih.gov

The development of specialized algorithms for heterocyclic chemistry is an active area of research. chemrxiv.org These tools are particularly useful for exploring a wide range of possible synthetic strategies and identifying non-obvious routes that a human chemist might overlook. The integration of AI and machine learning is expected to further revolutionize the field, making the design of synthetic routes faster and more efficient. illinois.eduacs.org

Advanced Spectroscopic and Structural Characterization of Methyl 2 Methyl 3 Oxoisoindoline 1 Carboxylate and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering deep insights into the connectivity and spatial arrangement of atoms.

The intricate structure of Methyl 2-methyl-3-oxoisoindoline-1-carboxylate is definitively established through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for assigning the proton and carbon signals and confirming the molecular framework. sdsu.edu

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the C1 position, the N-methyl protons, and the ester methyl protons. The aromatic region will display multiplets corresponding to the four protons on the benzene (B151609) ring. The proton at C1, being adjacent to a stereocenter, will appear as a singlet. The N-methyl and ester methyl groups will also each present as sharp singlets.

The ¹³C NMR spectrum will complement the proton data, showing signals for the two carbonyl carbons (lactam and ester), the aromatic carbons, the methine carbon at C1, the N-methyl carbon, and the ester methyl carbon.

2D NMR experiments provide the crucial connectivity information:

COSY: This experiment reveals proton-proton couplings. In this molecule, it would primarily show correlations among the adjacent aromatic protons. sdsu.edu

HSQC: This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.edu

HMBC: This long-range correlation experiment is key to assembling the molecular puzzle. It shows correlations between protons and carbons that are two or three bonds apart. Key expected HMBC correlations would include the correlation from the N-methyl protons to the C1 and C3 carbons, and from the ester methyl protons to the ester carbonyl carbon. sdsu.edu

Interactive Table: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for Methyl 2-methyl-3-oxoisoindoline-1-carboxylate

| Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | ~5.1 (s) | ~65.0 | C3, C7a, Ester C=O |

| N-CH₃ | ~3.1 (s) | ~25.0 | C1, C3 |

| 3 (C=O) | - | ~168.0 | - |

| 4 | ~7.8 (d) | ~132.0 | C3, C5, C7a |

| 5 | ~7.5 (t) | ~124.0 | C4, C6, C7 |

| 6 | ~7.6 (t) | ~130.0 | C4, C5, C7a |

| 7 | ~7.5 (d) | ~123.0 | C1, C5, C6 |

| 3a | - | ~133.0 | - |

| 7a | - | ~145.0 | - |

| Ester CH₃ | ~3.8 (s) | ~53.0 | Ester C=O |

| Ester C=O | - | ~170.0 | - |

The three-dimensional structure and potential conformational flexibility of the isoindolinone ring system can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). chemrxiv.org These experiments detect through-space interactions between protons that are in close proximity, providing crucial information for determining the preferred conformation of the molecule. For instance, NOESY cross-peaks between the N-methyl protons and specific aromatic protons could indicate a particular orientation of the N-methyl group relative to the fused benzene ring. mdpi.com

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can be employed to study dynamic processes such as bond rotations or ring inversions. While the rigid isoindolinone core is not expected to undergo large conformational changes, restricted rotation around certain bonds could be probed. Any observed changes in the NMR spectra as a function of temperature, such as peak broadening or coalescence, would provide quantitative information about the energy barriers associated with these dynamic processes. rsc.org

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for confirming the elemental composition of a molecule with high accuracy and for elucidating its structure through the analysis of fragmentation patterns. xmu.edu.cn

In electrospray ionization (ESI) HRMS, Methyl 2-methyl-3-oxoisoindoline-1-carboxylate is expected to be observed as the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion would lead to a series of characteristic fragment ions that confirm the molecular structure.

A plausible fragmentation pathway would likely involve the initial loss of the methoxycarbonyl group or methanol (B129727) from the protonated molecule. Subsequent fragmentation could involve the cleavage of the isoindolinone ring system, leading to characteristic ions that are indicative of this heterocyclic core. The high mass accuracy of HRMS allows for the unambiguous determination of the elemental composition of each fragment ion, which is crucial for proposing a reliable fragmentation mechanism. researchgate.netmdpi.com

Interactive Table: Plausible HRMS Fragmentation Data for Methyl 2-methyl-3-oxoisoindoline-1-carboxylate

| m/z (calculated) | Ion Formula | Description |

| 220.0968 | [C₁₂H₁₄NO₃]⁺ | Protonated Molecule [M+H]⁺ |

| 188.0706 | [C₁₁H₁₀NO₂]⁺ | Loss of methanol (CH₃OH) |

| 160.0757 | [C₁₀H₁₀NO]⁺ | Loss of carbon monoxide (CO) from [M+H - CH₃OH]⁺ |

| 146.0600 | [C₉H₈NO]⁺ | Loss of the ester group as ·COOCH₃ |

| 132.0794 | [C₉H₁₀N]⁺ | Further fragmentation of the isoindolinone ring |

Isotopic labeling, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ¹⁸O), is a powerful technique used in conjunction with HRMS to trace the pathways of chemical reactions and fragmentation processes. missouri.edu For Methyl 2-methyl-3-oxoisoindoline-1-carboxylate, selectively labeling the carbonyl oxygen of the ester or the lactam with ¹⁸O would allow for the definitive determination of which carbonyl group is lost during specific fragmentation events. For example, if the ester carbonyl is labeled, the mass of any fragment containing this group would be shifted by two mass units, providing clear evidence of its retention or loss in the fragment ion.

Vibrational Spectroscopy: Infrared (IR) and Raman

The IR spectrum of Methyl 2-methyl-3-oxoisoindoline-1-carboxylate is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The lactam carbonyl (C=O) stretch typically appears at a lower frequency than the ester carbonyl stretch due to resonance effects within the amide bond. The precise positions of these bands can be influenced by the electronic environment and potential hydrogen bonding. spcmc.ac.in Other characteristic bands would include C-H stretching vibrations from the aromatic and methyl groups, and C-N stretching vibrations.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. While carbonyl stretches are also visible in the Raman spectrum, non-polar bonds, such as the C=C bonds of the aromatic ring, often give rise to strong Raman signals.

Interactive Table: Characteristic Vibrational Frequencies for Methyl 2-methyl-3-oxoisoindoline-1-carboxylate

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | Medium |

| Ester C=O Stretch | ~1740 | ~1740 | Strong |

| Lactam C=O Stretch | ~1690 | ~1690 | Strong |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium-Strong |

| C-N Stretch | 1350-1250 | 1350-1250 | Medium |

| C-O Stretch (Ester) | 1250-1150 | 1250-1150 | Strong |

Assignment of Characteristic Functional Group Frequencies

The infrared (IR) spectrum of Methyl 2-methyl-3-oxoisoindoline-1-carboxylate is characterized by distinct absorption bands that correspond to the vibrational modes of its constituent functional groups. The presence of the ester group is readily identified by a strong carbonyl (C=O) stretching vibration, typically observed in the region of 1735-1750 cm⁻¹. This band is a hallmark of the ester functionality and its precise position can be influenced by the electronic environment.

Another prominent feature is the amide carbonyl (C=O) stretching band of the isoindolinone ring. This absorption is generally found at a lower wavenumber compared to the ester carbonyl, typically in the range of 1680-1700 cm⁻¹, due to the influence of the adjacent nitrogen atom. The N-methyl group introduces characteristic C-H stretching and bending vibrations. The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and a series of characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester group are expected to appear in the 1000-1300 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | 1735-1750 |

| Amide Carbonyl | C=O Stretch | 1680-1700 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Ester C-O | C-O Stretch | 1000-1300 |

Hydrogen Bonding and Intermolecular Interaction Studies

In analogous isoindoline (B1297411) derivatives, C—H⋯O hydrogen bonds have been observed to link molecules into two-dimensional slabs or three-dimensional frameworks. nih.gov Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can also contribute to the stability of the crystal lattice. The presence of the electron-rich aromatic system and the polar carbonyl groups suggests the potential for various non-covalent interactions that dictate the solid-state arrangement.

X-ray Crystallography

X-ray crystallography provides the most definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid, offering unparalleled insights into molecular geometry and intermolecular interactions.

Solid-State Molecular Structure Determination and Bond Length/Angle Analysis

Although a specific crystal structure for Methyl 2-methyl-3-oxoisoindoline-1-carboxylate is not publicly available, analysis of closely related structures, such as methyl 1-methyl-2-oxospiro[indoline-3,2′-oxirane]-3′-carboxylate, provides valuable comparative data. researchgate.net In such structures, the isoindolinone ring system is typically found to be nearly planar.

The bond lengths within the isoindolinone core are expected to be consistent with standard values for C-C, C-N, and C=O bonds in similar heterocyclic systems. For instance, the amide C-N bond will exhibit partial double bond character, resulting in a shorter bond length compared to a typical C-N single bond. The bond angles around the sp² hybridized carbon and nitrogen atoms of the lactam ring will be approximately 120°. The geometry of the ester group will adopt a conformation that minimizes steric hindrance.

Table of Expected Bond Lengths and Angles (based on analogous structures)

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| C=O (amide) | ~1.23 | C-N-C | ~110-115 |

| C=O (ester) | ~1.21 | O=C-O | ~125 |

| C-N (amide) | ~1.35 | C-C-N | ~108-112 |

| C-O (ester) | ~1.34 | ||

| C-C (aromatic) | ~1.39 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The crystal packing of Methyl 2-methyl-3-oxoisoindoline-1-carboxylate would be governed by a combination of weak intermolecular forces. Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures, would be instrumental in understanding the packing motifs.

For analogous isoindoline-1,3-dione derivatives, Hirshfeld surface analysis has revealed the prevalence of H···H, O···H, and C···H contacts, indicating the importance of van der Waals forces and weak C-H···O hydrogen bonds in the crystal packing. tandfonline.com It is anticipated that in the crystal structure of Methyl 2-methyl-3-oxoisoindoline-1-carboxylate, molecules would arrange in a manner that maximizes these weak interactions. For instance, inversion dimers linked by pairs of C—H⋯O hydrogen bonds are a common motif in related structures. researchgate.net The planar nature of the isoindolinone ring system would also likely facilitate π-π stacking interactions, further stabilizing the crystal lattice. These interactions collectively dictate the macroscopic properties of the crystalline material, such as its melting point and solubility.

Applications in Advanced Organic Synthesis and Materials Science

Methyl 2-methyl-3-oxoisoindoline-1-carboxylate as a Building Block in Complex Molecule Synthesis

There is no specific information available in the reviewed literature demonstrating the use of Methyl 2-methyl-3-oxoisoindoline-1-carboxylate as a building block in the synthesis of complex molecules.

Research on analogous structures, such as dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate, has shown its utility in synthesizing other 3,3-disubstituted isoindolinones like methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate through a Krapcho decarboxylation reaction. mdpi.com This highlights the general utility of the 3-substituted-3-carboxyisoindolinone scaffold as a precursor for creating molecules with a quaternary carbon center at the 3-position of the isoindolinone ring. However, direct examples involving Methyl 2-methyl-3-oxoisoindoline-1-carboxylate are absent.

Development of Novel Heterocyclic Scaffolds for Diverse Applications

There is no available research demonstrating the role of Methyl 2-methyl-3-oxoisoindoline-1-carboxylate in the development of novel heterocyclic scaffolds. The transformation of existing heterocyclic systems into new ones is a common strategy in synthetic chemistry. For example, oxazoline (B21484) scaffolds have been used in the synthesis of more complex ring-expanded heterocycles like benzosiloxaboroles. upf.edu However, such synthetic transformations originating from Methyl 2-methyl-3-oxoisoindoline-1-carboxylate have not been reported.

Insights into Bioactive Compound Synthesis (Excluding Direct Pharmacological Activity/Clinical Data)

No specific synthetic pathways using Methyl 2-methyl-3-oxoisoindoline-1-carboxylate as a documented intermediate in the synthesis of bioactive compounds were identified in the literature.

Future Research Directions and Challenges

Development of More Atom-Economical and Sustainable Synthetic Routes

A primary challenge in modern organic synthesis is the development of environmentally benign and efficient chemical processes. Future research will focus on improving the "atom economy" of synthetic routes to isoindolinones, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. nih.gov Key areas of investigation include:

Catalytic C-H Functionalization: Moving away from traditional methods that require pre-functionalized starting materials, C-H activation and carbonylation strategies offer a more direct and less wasteful approach. organic-chemistry.org For instance, palladium-catalyzed C-H carbonylation of benzylamines can provide isoindolinone scaffolds using CO surrogates, avoiding the use of toxic carbon monoxide gas. organic-chemistry.org

Tandem and One-Pot Reactions: Designing cascade reactions where multiple bond-forming events occur in a single operation significantly reduces waste, time, and resources. researchgate.netrsc.org An example is the N-heterocyclic carbene (NHC)-catalyzed synthesis of N-substituted isoindolinone acetates, which proceeds through a tandem process and uses molecular oxygen from the air as the sole oxidant. organic-chemistry.org

Use of Greener Reagents and Solvents: Emphasis will be placed on replacing hazardous reagents and solvents with more sustainable alternatives. This includes the use of organocatalysts, such as fluorous phosphines, and performing reactions in environmentally friendly solvents. rsc.org Electrochemical methods, which use electricity to drive reactions, also represent a green and controllable approach to synthesizing isoindolinone precursors. organic-chemistry.org

| Synthetic Strategy | Key Features | Advantages |

| Palladium-Catalyzed C-H Carbonylation | Direct functionalization of C-H bonds; use of CO surrogates. | High atom economy, avoids toxic CO gas. organic-chemistry.org |

| NHC-Catalyzed Tandem Reaction | Imine umpolung-intramolecular aza-Michael addition followed by oxidation. | Atom efficiency, operational simplicity, mild conditions. organic-chemistry.org |

| Reductive C-N Coupling | Intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines. | Excellent yields, use of reusable catalysts (e.g., Pt nanowires). organic-chemistry.org |

| Organocatalysis | Use of catalysts like fluorous phosphine (B1218219) in green solvents. | Environmentally benign, catalyst and solvent recycling. rsc.org |

Exploration of Novel Reaction Pathways and Reactivity Profiles

Discovering new ways to synthesize and functionalize the isoindolinone core is crucial for expanding its chemical diversity and utility. Future work will aim to uncover unprecedented reaction pathways and better understand the reactivity of compounds like Methyl 2-methyl-3-oxoisoindoline-1-carboxylate.

Novel Annulation Strategies: Researchers are exploring new catalytic cycles for constructing the isoindolinone ring. Rhodium-catalyzed [4+1] annulation reactions, for example, provide access to a variety of isoindolinones with excellent control over regioselectivity and enantioselectivity. organic-chemistry.orgacs.org

Visible-Light-Mediated Synthesis: Photocatalysis offers a mild and sustainable way to initiate chemical transformations. The visible-light-mediated denitrogenative alkene insertion of 1,2,3-benzotriazin-4(3H)-ones is a modern approach to forming 3-substituted isoindolinones. organic-chemistry.org

Post-Synthetic Modification: Investigating the reactivity of the synthesized isoindolinone core itself is a key area. The 3-substituted isoindolinone framework can undergo further transformations, such as tandem aldol/cyclization reactions, to assemble more complex and highly functionalized molecular architectures. lookchem.comresearchgate.net This allows for the diversification of a common intermediate into a library of related compounds.

Application of Advanced Analytics for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is essential for optimizing existing methods and designing new, more efficient syntheses. The application of advanced analytical and computational techniques will be pivotal in elucidating the intricate steps of isoindolinone formation and reactivity.

In-Situ Spectroscopic Analysis: Techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be used to monitor reactions in real-time, identifying transient intermediates and providing kinetic data to support or refute proposed mechanisms.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can model reaction pathways, calculate transition state energies, and explain observed selectivity. mdpi.com These in silico experiments complement laboratory findings and can predict the outcomes of new reactions.

Crystallographic Studies: Single-crystal X-ray diffraction provides definitive structural information for reactants, products, and sometimes even stable intermediates or catalyst resting states. mdpi.com This data is invaluable for confirming stereochemistry and understanding solid-state interactions. For instance, mechanistic investigations into rhodium-catalyzed annulations have used deuterated substrates to track bond-breaking and bond-forming steps. acs.org

Design and Synthesis of Functionally Tunable Isoindolinone Architectures

The isoindolinone scaffold is a versatile platform for developing molecules with tailored properties, particularly for biological applications. Future research will focus on the rational design and synthesis of derivatives of Methyl 2-methyl-3-oxoisoindoline-1-carboxylate to achieve specific functions.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the isoindolinone ring, chemists can probe how structural changes affect biological activity. This approach has been used to develop potent inhibitors of biological targets like histone deacetylases (HDACs) and the Hedgehog signaling pathway. nih.govnih.gov

Asymmetric Synthesis: Many biological targets are chiral, meaning they interact differently with the two enantiomers of a chiral molecule. Developing asymmetric synthetic methods to produce enantiomerically pure isoindolinones is critical for creating effective and specific therapeutic agents. researchgate.netchim.it

Bioactive Hybrids: The isoindolinone core can be combined with other pharmacophores to create hybrid molecules with novel or enhanced biological activities. This strategy aims to target multiple biological pathways or improve the pharmacokinetic properties of the molecule.

Integration of Machine Learning and AI in Synthetic Route Design and Property Prediction

Reaction Prediction and Optimization: ML models can be trained on vast datasets of chemical reactions to predict the outcomes of unknown reactions and suggest optimal conditions (e.g., catalyst, solvent, temperature), thereby reducing the number of experiments required. beilstein-journals.orgresearchgate.net

De Novo Molecular Design: Generative AI models can design novel isoindolinone structures with desired properties predicted by other ML models. patsnap.com This allows for the exploration of a much larger chemical space than is possible through traditional intuition-based design.

Property Prediction: AI can rapidly and accurately predict key molecular properties, such as bioactivity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles, from a 2D molecular structure alone. eurekalert.orgnih.govnih.gov This enables researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. schrodinger.comewuu.nl

| AI/ML Application | Function | Impact on Research |

| Retrosynthesis Planning | Suggests possible synthetic routes for a target molecule. | Improves efficiency of developing new synthetic pathways. beilstein-journals.org |

| Reaction Condition Prediction | Identifies appropriate catalysts, reagents, and solvents. | Reduces experimental effort and cost for optimization. beilstein-journals.org |

| ADME/Toxicity Prediction | Forecasts pharmacokinetic and toxicity profiles in silico. | Enables early-stage filtering of non-viable drug candidates. nih.govnih.gov |

| Generative Molecular Design | Creates novel molecular structures with desired properties. | Accelerates the discovery of new lead compounds. patsnap.com |

| Accelerated Materials Discovery | Guides the synthesis of complex materials with targeted properties. | Reduces the search space for identifying novel functional materials. nih.gov |

Q & A

Q. Table 1: Key Spectral Benchmarks

| Technique | Expected Features | Evidence |

|---|---|---|

| 1H NMR | OCH₃ (~3.8 ppm), isoindoline CH₂ (~4.5–5.0 ppm) | |

| 13C NMR | C=O (ester: ~165 ppm; ketone: ~200 ppm) | |

| X-ray | C=O bond length: ~1.21 Å; ring puckering angle |

Q. Table 2: Synthetic Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 3–5 hours | Maximizes conversion |

| Acetic Acid (mL) | 100 mL per 0.1 mol | Solubility control |

| Recrystallization | DMF/AcOH (1:1) | Enhances purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.